cinnamaldehyde chemical properties and structure
cinnamaldehyde chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Cinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structure of cinnamaldehyde. The information is curated for professionals in research and development, with a focus on quantitative data, experimental context, and molecular interactions.
Chemical Structure and Identification
Cinnamaldehyde is an organic compound belonging to the phenylpropanoid class.[1] It is an α,β-unsaturated aldehyde with a benzene ring attached to an unsaturated aldehyde group.[2][3][4] The naturally occurring and most stable form is the trans (E) isomer, which is responsible for the characteristic flavor and odor of cinnamon.[2][3][5] The planar geometry of the molecule is due to the conjugated double bond system and the monosubstituted benzene ring.[3]
Key Identifiers:
-
Synonyms : Cinnamic aldehyde, Cinnamal, 3-Phenyl-2-propenal, Cassia aldehyde, Benzaldehyde, Phenylacrolein[2][3][9]
-
CAS Number : 104-55-2 (trans isomer), 14371-10-9 (trans isomer)[2][5][8]
Caption: Chemical Structure of (E)-Cinnamaldehyde.
Physical and Chemical Properties
Cinnamaldehyde is a pale yellow, viscous oily liquid at room temperature with a strong, pungent odor characteristic of cinnamon.[1][3][10] It is combustible and known to oxidize upon exposure to air, which can cause it to thicken and form cinnamic acid.[4][10][11] It is incompatible with strong oxidizing agents and strong bases.[10][12]
Table 1: Physical and Chemical Properties of Cinnamaldehyde
| Property | Value | Reference(s) |
| Appearance | Yellowish to greenish-yellow oily liquid | [10][13] |
| Odor | Strong, pungent, cinnamon-like | [2][10][13] |
| Melting Point | -7.5 °C (265.6 K) | [1][2][3] |
| Boiling Point | 248 °C (521 K) at 101.3 kPa | [1][2][3][11] |
| Density | 1.0497 g/mL at 25 °C | [1][2][10] |
| Refractive Index (n²⁰/D) | 1.619 - 1.623 | [1][7][14] |
| Vapor Pressure | <0.1 hPa (0.026 mmHg) at 20 °C | [11][15] |
| Flash Point | 71 °C (160 °F) | [3][9] |
| Water Solubility | Slightly soluble (1 g/L or 1.42 mg/mL at 25 °C) | [2][9][11][16] |
| Solvent Solubility | Miscible with ethanol, ether, chloroform, and oils. Insoluble in petroleum ether. | [1][2][10][16] |
| LogP (Octanol/Water) | 1.83 - 2.1 | [12] |
Spectroscopic Data
The spectroscopic profile of cinnamaldehyde is well-characterized, reflecting its conjugated aromatic aldehyde structure.
Table 2: Spectroscopic Data for Cinnamaldehyde
| Technique | Parameter | Value | Reference(s) |
| UV-Vis | λmax (in ethanol) | 290 nm (π→π* transition) | [1] |
| IR (cm⁻¹) | C=O stretch (aldehyde) | ~1680 | [1] |
| C=C stretch (alkene) | ~1625 | [1] | |
| C=C stretch (aromatic) | 1575, 1490 | [1] | |
| C-H stretch (aldehyde) | 2820, 2720 | [1] | |
| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm) | 9.69 (d, 1H, J = 7.8 Hz, CHO) | [1] |
| 7.69 (dd, 1H, J = 15.8, 7.8 Hz, H-β) | [1] | ||
| 6.70 (d, 1H, J = 15.8 Hz, H-α) | [1] | ||
| 7.3-7.5 (m, 5H, aromatic) | [1] | ||
| ¹³C-NMR | δ (ppm) | 193.2 (CHO) | [1] |
| 153.1 (C-β) | [1] | ||
| 128.5 (C-α) | [1] | ||
| 134.2, 129.8, 129.1, 128.3 (aromatic) | [1] |
Reactivity and Chemical Behavior
The chemical reactivity of cinnamaldehyde is dominated by its α,β-unsaturated aldehyde functional group, which creates a conjugated π-system.[17] This structure provides two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon.
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Michael Addition (Conjugate Addition) : The β-carbon is electrophilic due to the electron-withdrawing nature of the aldehyde group, making it susceptible to attack by nucleophiles in a Michael (1,4) addition.[17] This reactivity is implicated in its biological activities, such as its interaction with thiol groups in proteins.[18]
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Carbonyl Reactions (1,2-Addition) : The carbonyl carbon can undergo typical aldehyde reactions, such as aldol condensations, where it is attacked by an enolate ion.[17]
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Oxidation : Cinnamaldehyde is readily oxidized, particularly in the presence of air and light, to form cinnamic acid.[2][4][19][20] This process can be hazardous and is a key consideration for its storage and handling.[19][20]
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Hydrogenation : The double bond and the aldehyde group can be selectively hydrogenated. Hydrogenation of the alkene subunit yields hydrocinnamaldehyde, while hydrogenation of both yields dihydrocinnamyl alcohol (3-phenylpropanol).[2]
Caption: Key reaction pathways of cinnamaldehyde.
Experimental Protocols
Isolation by Steam Distillation
Cinnamaldehyde is most economically obtained from the bark of cinnamon trees (genus Cinnamomum) via steam distillation.[1][3]
-
Methodology :
-
Cinnamon bark is ground and placed in a distillation apparatus with water.
-
Steam is passed through the ground bark, vaporizing the volatile essential oils, which are primarily cinnamaldehyde (up to 90%).[3]
-
The steam and oil vapor mixture is condensed and collected.
-
Since cinnamaldehyde is only slightly soluble in water, it separates from the aqueous distillate, often as a milky emulsion, and can be isolated.[4]
-
Fractional distillation can be employed to further purify the cinnamaldehyde to over 98% purity.[4]
-
Laboratory Synthesis: Aldol Condensation
A common laboratory synthesis involves the base-catalyzed aldol condensation of benzaldehyde and acetaldehyde.[2][3][21]
-
Methodology Overview :
-
Benzaldehyde and acetaldehyde are reacted in the presence of a base catalyst, such as sodium hydroxide.[21]
-
The enolate of acetaldehyde attacks the carbonyl carbon of benzaldehyde.
-
The resulting aldol addition product readily dehydrates (loses water) under the reaction conditions to form the stable, conjugated cinnamaldehyde molecule.
-
The reaction is often performed in a solvent like methanol or ethanol.
-
The product is then isolated and purified, typically through distillation.[22]
-
Caption: Laboratory synthesis of cinnamaldehyde.
Example Synthetic Protocol: Nitration of Cinnamaldehyde
This protocol describes the synthesis of o-nitrocinnamaldehyde from cinnamaldehyde.[23]
-
Methodology :
-
A flask containing 0.42 moles of freshly distilled cinnamaldehyde and 225 mL of acetic anhydride is cooled to 0-5 °C in an ice-salt bath.[23]
-
A solution of 18 mL of concentrated nitric acid in 50 mL of glacial acetic acid is added dropwise over 3-4 hours, maintaining the temperature below 5 °C with constant stirring.[23]
-
After addition, the mixture is allowed to warm to room temperature and then stand for 2 days.[23]
-
The solution is cooled, and 20% hydrochloric acid is cautiously added until a precipitate begins to form.[23]
-
The mixture is cooled in an ice bath to complete precipitation. The solid product (o-nitrocinnamaldehyde) is collected by filtration and dried.[23]
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Biosynthesis
Cinnamaldehyde is a phenylpropanoid that is naturally synthesized in plants via the shikimate pathway.[2][5]
-
Deamination : The amino acid L-phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia lyase (PAL).[2]
-
Ligation : The enzyme 4-coumarate–CoA ligase (4CL) activates cinnamic acid by converting it to cinnamoyl-CoA, using ATP.[2]
-
Reduction : Finally, the enzyme cinnamoyl-CoA reductase (CCR) catalyzes the reduction of cinnamoyl-CoA by NADPH to produce cinnamaldehyde.[2]
Caption: Shikimate pathway to cinnamaldehyde.
References
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- 8. Cinnamaldehyde, (E)- [webbook.nist.gov]
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- 13. nbinno.com [nbinno.com]
- 14. 反式-肉桂醛 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 17. fiveable.me [fiveable.me]
- 18. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Characteristics and hazards of the cinnamaldehyde oxidation process - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10820C [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
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- 23. Organic Syntheses Procedure [orgsyn.org]
